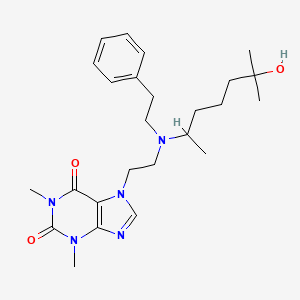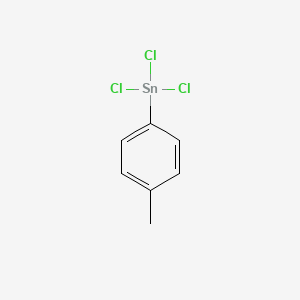![molecular formula C14H10ClN3O B14648726 7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one CAS No. 42785-09-1](/img/structure/B14648726.png)
7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of biological activities, particularly in the central nervous system, where they exhibit anxiolytic, anticonvulsant, sedative, and muscle relaxant properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one can be achieved through various methods. One common approach involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . This reaction is conducted under mild conditions and follows green chemistry protocols.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of related benzodiazepines, such as midazolam, involves the use of isocyanide reagents and one-pot condensation reactions .
化学反応の分析
Types of Reactions
7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
科学的研究の応用
7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other benzodiazepine derivatives.
Medicine: It has potential therapeutic applications in treating anxiety, insomnia, and seizures.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system . This interaction is crucial for its anxiolytic, anticonvulsant, and sedative properties.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Oxazepam: Known for its anxiolytic and muscle relaxant effects.
Midazolam: Used for its sedative and anesthetic properties.
Uniqueness
7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its interaction with GABA receptors is similar to other benzodiazepines, but its specific binding affinity and metabolic pathways may differ, leading to variations in its therapeutic effects and side effects.
特性
CAS番号 |
42785-09-1 |
|---|---|
分子式 |
C14H10ClN3O |
分子量 |
271.70 g/mol |
IUPAC名 |
7-chloro-5-phenyl-1,3-dihydropyrido[3,2-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C14H10ClN3O/c15-11-7-6-10-14(18-11)13(16-8-12(19)17-10)9-4-2-1-3-5-9/h1-7H,8H2,(H,17,19) |
InChIキー |
PMMIUMNVGBRIKB-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC=CC=C3)N=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


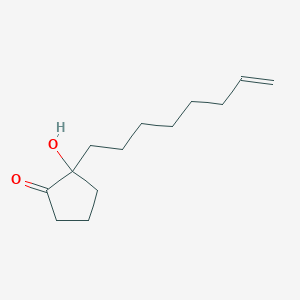
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
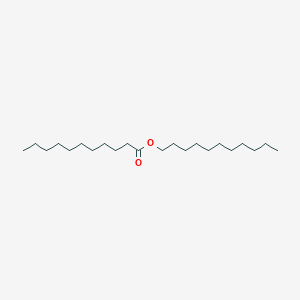
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
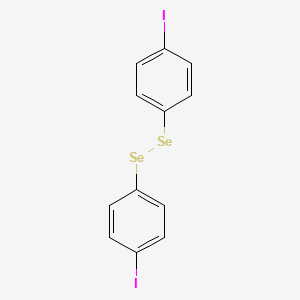
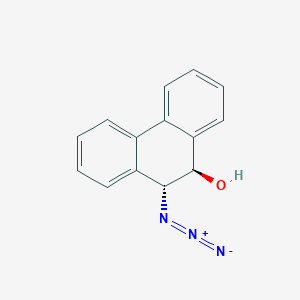
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)


